molecular formula C5H2BrClFNO2S B2610182 4-Bromo-2-fluoropyridine-3-sulfonyl chloride CAS No. 1805249-06-2

4-Bromo-2-fluoropyridine-3-sulfonyl chloride

Cat. No.: B2610182
CAS No.: 1805249-06-2
M. Wt: 274.49
InChI Key: LYGTXNLHGLCTGC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains bromine, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoropyridine-3-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-Bromo-2-fluoropyridine, which is commercially available or can be synthesized from pyridine derivatives.

    Sulfonylation: The 4-Bromo-2-fluoropyridine is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example:

Scientific Research Applications

4-Bromo-2-fluoropyridine-3-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoropyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophile used .

Properties

IUPAC Name

4-bromo-2-fluoropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGTXNLHGLCTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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